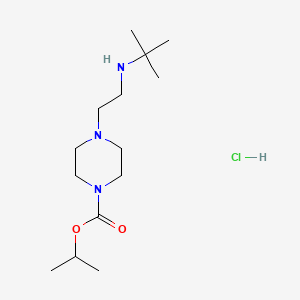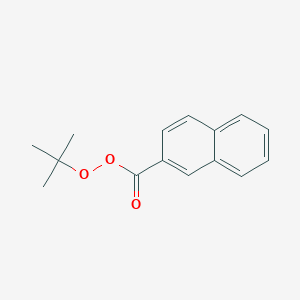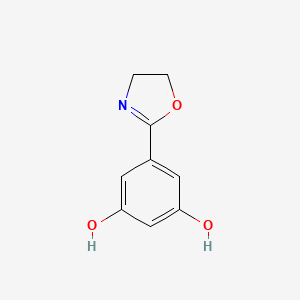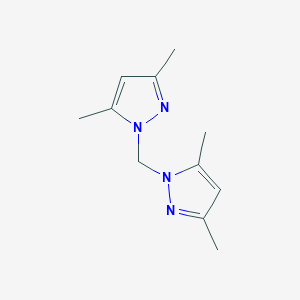
Methyl heptadec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl heptadec-2-enoate is an organic compound with the molecular formula C18H34O2. It is a type of fatty acid ester, specifically a methyl ester of heptadecenoic acid. This compound is characterized by a long carbon chain with a double bond at the second position from the methyl end. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl heptadec-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated by deprotonating a carbonyl compound using a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate ion .
Industrial Production Methods
On an industrial scale, this compound can be produced through the esterification of heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
Methyl heptadec-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptadecenoic acid.
Reduction: It can be reduced to form the corresponding alcohol, heptadecenol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Heptadecenoic acid.
Reduction: Heptadecenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl heptadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of methyl heptadec-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of other bioactive lipids .
Comparación Con Compuestos Similares
Similar Compounds
Methyl heptadec-9-enoate: Another methyl ester of heptadecenoic acid, but with the double bond at the ninth position.
Methyl octadec-9-enoate: A similar compound with an additional carbon in the chain.
Methyl hexadec-9-enoate: A similar compound with two fewer carbons in the chain
Uniqueness
Methyl heptadec-2-enoate is unique due to the position of its double bond, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Propiedades
Número CAS |
31424-16-5 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
methyl heptadec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h16-17H,3-15H2,1-2H3 |
Clave InChI |
UBFGEEJWHSVIER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)













